molecular formula C16H11FN2O2 B11707006 (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11707006
M. Wt: 282.27 g/mol
InChI Key: OQIYDSIFNPWFJH-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group and an imino moiety in this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-fluoroaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chromene core structure combined with a fluorophenyl imine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(3-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

OQIYDSIFNPWFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N

Origin of Product

United States

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